ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene derivative characterized by a 4-oxo-4H-chromen core substituted at position 3 with an ethyl 4-oxybenzoate group, at position 8 with a (4-ethylpiperazin-1-yl)methyl moiety, and at position 7 with a hydroxyl group.
Properties
IUPAC Name |
ethyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-4-27-12-14-28(15-13-27)16-21-22(29)11-10-20-23(30)24(17(3)33-25(20)21)34-19-8-6-18(7-9-19)26(31)32-5-2/h6-11,29H,4-5,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUNCJBNVRNCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OCC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, a compound with the CAS number 846585-57-7, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An ethyl ester group.
- A chromenone moiety with hydroxyl and oxo functional groups.
- A piperazine derivative which is known for its biological significance.
Molecular Formula and Weight
- Molecular Formula : C26H30N2O6
- Molecular Weight : 466.53 g/mol
This compound exhibits several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, this compound may inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This action suggests potential benefits in neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : Preliminary studies indicate that compounds containing chromenone structures can exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
Data Table: Biological Activities Summary
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Acetylcholinesterase Inhibition | Binding at catalytic sites | |
| Anticancer | Inducing apoptosis and cell cycle arrest |
Case Study 1: Neuroprotective Effects
A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce amyloid-beta aggregation and promote neuronal survival in cultured hippocampal neurons .
Case Study 2: Anticancer Activity
In another investigation, the compound was evaluated against various cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that it inhibited cell proliferation significantly at concentrations above 10 µM, with mechanisms involving apoptosis and modulation of cell cycle regulators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of chromene derivatives with varying substituents at position 6. Key analogs include:
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate ()
- Molecular Formula: C22H23NO6
- Molecular Weight : 397.43 g/mol
- Substituent: A dimethylamino group (-N(CH3)2) at position 7.
Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate ()
- Molecular Formula: C24H27NO6
- Molecular Weight : 425.5 g/mol
- Substituent: A diethylamino group (-N(CH2CH3)2) at position 8.
- Properties: Increased lipophilicity due to the bulkier diethylamino group may improve tissue penetration but reduce solubility. This analog is commercially available at 98% purity, suggesting robust synthetic protocols .
Ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate ()
- Substituent : A 4-(2-hydroxyethyl)piperazin-1-yl group at position 8.
Data Table: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
